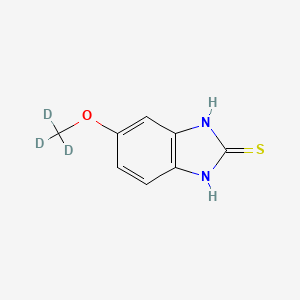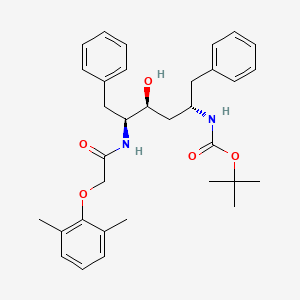![molecular formula C7H12ClN3S B562871 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride CAS No. 36085-64-0](/img/structure/B562871.png)
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard practices in chemical synthesis and purification would apply, including the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoloazepine derivatives .
Scientific Research Applications
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of Talipexole, it may influence dopaminergic pathways in the brain, although detailed studies on its specific molecular targets and pathways are limited . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Talipexole: The parent compound from which 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride is derived.
Thiazoloazepine Derivatives: Other compounds with similar thiazole and azepine ring structures.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Talipexole. This gives it distinct pharmacological properties and research applications compared to other thiazoloazepine derivatives .
Properties
CAS No. |
36085-64-0 |
|---|---|
Molecular Formula |
C7H12ClN3S |
Molecular Weight |
205.71 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H |
InChI Key |
TUJDTIHGHVBHQC-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1N=C(S2)N.Cl.Cl |
Canonical SMILES |
C1CNCCC2=C1N=C(S2)N.Cl |
Synonyms |
5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)





![2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B562801.png)
![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

